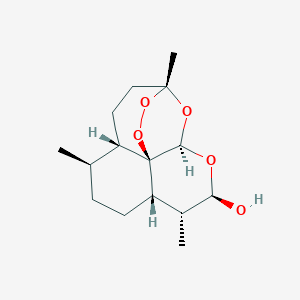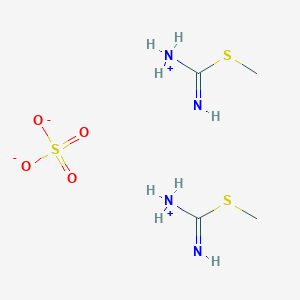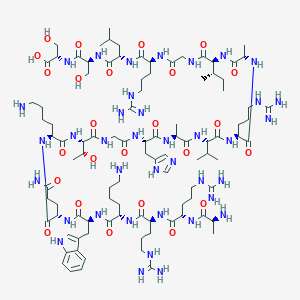![molecular formula C7H13N3 B046657 1,5,7-Triazabicyclo[4.4.0]dec-5-en CAS No. 5807-14-7](/img/structure/B46657.png)
1,5,7-Triazabicyclo[4.4.0]dec-5-en
Übersicht
Beschreibung
1,5,7-Triazabicyclo[4.4.0]dec-5-ene is a bicyclic guanidine base known for its strong basicity and catalytic properties. It is widely used in organic synthesis, particularly as a catalyst for various reactions such as Michael reactions, transesterification, and ring-opening polymerization . The compound has a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol .
Wissenschaftliche Forschungsanwendungen
1,5,7-Triazabicyclo[4.4.0]dec-5-en hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine starke Basizität und seine Fähigkeit, Wasserstoffbrückenbindungen zu bilden. Es kann verschiedene Substrate deprotonieren und so nukleophile Angriffe und andere katalytische Prozesse erleichtern . Die Verbindung verstärkt die Aktivität von Peroxid-Zwischenprodukten bei Oxidationsreaktionen, indem sie mit dem Substrat Doppelwasserstoffbrückenbindungen bildet .
Wirkmechanismus
Target of Action
The primary targets of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene are various organic compounds that require a strong base for their reactions . It fully deprotonates most phenols, carboxylic acids, and some C-acids .
Mode of Action
1,5,7-Triazabicyclo[4.4.0]dec-5-ene acts as a catalyst in various reactions. It catalyzes Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations . It also catalyzes the aminolysis of esters and the direct addition of P(O)-H bonds (dialkyl phosphites and diphenyl phosphonite) across various activated alkenes .
Biochemical Pathways
The compound plays a critical role in the aerobic α-hydroxylation of ketones . It enhances the activity of peroxide intermediates in this reaction, in the absence of either a metal catalyst or phosphine reductant .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5,7-Triazabicyclo[44It is soluble in acetonitrile, ethanol, organic solvents, and water , which suggests it could have good bioavailability.
Result of Action
The compound’s action results in the formation of new organic compounds. For example, it enables the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides . It also facilitates the formation of amide bonds through lactone aminolysis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to operate under mild conditions . .
Biochemische Analyse
Biochemical Properties
1,5,7-Triazabicyclo[4.4.0]dec-5-ene plays a critical role in the aerobic α-hydroxylation of ketones . It initiates the reaction by proton abstraction and enhances the oxidizing ability of peroxide intermediates . This allows DMSO to be used rather than commonly used phosphine reductants
Molecular Mechanism
The molecular mechanism of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene involves the formation of double hydrogen bonds with the ketone in the reaction . This allows it to abstract a proton and enhance the oxidizing ability of peroxide intermediates . The attack of dioxygen on the 1,5,7-Triazabicyclo[4.4.0]dec-5-ene-enol adduct is suggested to be the rate-determining step .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5,7-Triazabicyclo[4.4.0]dec-5-ene can be synthesized through several methods. One common approach involves the cyclization of 1,3-diaminopropane with formaldehyde and formic acid under acidic conditions . The reaction typically proceeds as follows:
Cyclization Reaction: 1,3-Diaminopropane reacts with formaldehyde and formic acid to form the bicyclic structure.
Purification: The crude product is purified through recrystallization or distillation to obtain pure 1,5,7-Triazabicyclo[4.4.0]dec-5-ene.
Industrial Production Methods
In industrial settings, the production of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,5,7-Triazabicyclo[4.4.0]dec-5-en unterliegt verschiedenen Arten von Reaktionen, darunter:
Oxidation: Es kann an Oxidationsreaktionen teilnehmen und die Aktivität von Peroxid-Zwischenprodukten verbessern.
Substitution: Es wird häufig in Substitutionsreaktionen verwendet, wie z. B. Aminolyse von Estern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Dimethylsulfoxid (DMSO).
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in Gegenwart von this compound verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen mit this compound verwendet.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise zu hydroxylierten Produkten führen, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
1,5,7-Triazabicyclo[4.4.0]dec-5-en ist einzigartig aufgrund seiner hohen Basizität und katalytischen Effizienz. Ähnliche Verbindungen umfassen:
Tetramethylguanidin: Weniger basisch und weniger effizient als Katalysator im Vergleich zu this compound.
1,3-Diazabicyclo[5.4.0]undec-7-en: Ein weiteres bicyclisches Guanidin mit unterschiedlichen katalytischen Eigenschaften.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-en: Ein methyliertes Derivat mit leicht unterschiedlicher Reaktivität.
This compound zeichnet sich durch seine Vielseitigkeit und Wirksamkeit in einer Vielzahl chemischer Reaktionen aus .
Eigenschaften
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKFHMNJTHKMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206793 | |
| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a) pyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5807-14-7 | |
| Record name | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZABICYCLODECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAF7GN82TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)


